molecular formula C18H23FN2O4 B15341909 Carbazole, 1,2,3,4-tetrahydro-9-(2-dimethylaminoethyl)-6-fluoro-, oxalate CAS No. 41734-56-9

Carbazole, 1,2,3,4-tetrahydro-9-(2-dimethylaminoethyl)-6-fluoro-, oxalate

Cat. No.: B15341909
CAS No.: 41734-56-9
M. Wt: 350.4 g/mol
InChI Key: QLGUYFZZPPDSFT-UHFFFAOYSA-N
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Description

Carbazole, 1,2,3,4-tetrahydro-9-(2-dimethylaminoethyl)-6-fluoro-, oxalate is a complex organic compound that belongs to the carbazole family. This compound is characterized by its unique structure, which includes a fluorine atom and a dimethylaminoethyl group. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbazole, 1,2,3,4-tetrahydro-9-(2-dimethylaminoethyl)-6-fluoro-, oxalate typically involves multiple steps. The initial step often includes the preparation of the carbazole core, followed by the introduction of the fluorine atom and the dimethylaminoethyl group. The final step involves the formation of the oxalate salt. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters is also common to maintain product consistency and quality.

Chemical Reactions Analysis

Types of Reactions

Carbazole, 1,2,3,4-tetrahydro-9-(2-dimethylaminoethyl)-6-fluoro-, oxalate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

Carbazole, 1,2,3,4-tetrahydro-9-(2-dimethylaminoethyl)-6-fluoro-, oxalate has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of Carbazole, 1,2,3,4-tetrahydro-9-(2-dimethylaminoethyl)-6-fluoro-, oxalate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Carbazole, 1,2,3,4-tetrahydro-9-(2-dimethylaminoethyl)-6-fluoro-, oxalate include:

    Carbazole: The parent compound, which lacks the fluorine atom and the dimethylaminoethyl group.

    1,2,3,4-Tetrahydrocarbazole: A reduced form of carbazole without the additional substituents.

    6-Fluorocarbazole: A fluorinated derivative of carbazole.

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of substituents, which confer distinct chemical and biological properties. The presence of the fluorine atom and the dimethylaminoethyl group can significantly influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

CAS No.

41734-56-9

Molecular Formula

C18H23FN2O4

Molecular Weight

350.4 g/mol

IUPAC Name

2-(6-fluoro-1,2,3,4-tetrahydrocarbazol-9-yl)ethyl-dimethylazanium;2-hydroxy-2-oxoacetate

InChI

InChI=1S/C16H21FN2.C2H2O4/c1-18(2)9-10-19-15-6-4-3-5-13(15)14-11-12(17)7-8-16(14)19;3-1(4)2(5)6/h7-8,11H,3-6,9-10H2,1-2H3;(H,3,4)(H,5,6)

InChI Key

QLGUYFZZPPDSFT-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCN1C2=C(CCCC2)C3=C1C=CC(=C3)F.C(=O)(C(=O)[O-])O

Origin of Product

United States

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